2,2,4-Trichlorobutanal
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,4-trichlorobutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3O/c5-2-1-4(6,7)3-8/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUCKCBFLZHHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(C=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369254 | |
| Record name | 2,2,4-Trichlorobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87459-26-5 | |
| Record name | 2,2,4-Trichlorobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,2,4 Trichlorobutanal
Regioselective Chlorination Strategies for Butanal and its Derivatives
Regioselective chlorination is crucial for selectively introducing chlorine atoms at specific positions on the butanal carbon chain. The electron-withdrawing nature of the aldehyde group influences the reactivity of adjacent carbon atoms, particularly the α-carbon, making it susceptible to halogenation.
Direct Chlorination Techniques (e.g., in the presence of dimethylformamide)
Direct chlorination of aldehydes in the presence of dimethylformamide (DMF) is a documented method for producing α,α-dichloroaldehydes. researchgate.net This process involves treating the aldehyde with chlorine gas in DMF at temperatures ranging from 40–90°C. researchgate.net For butanal, this method has been shown to produce 2,2-dichlorobutanal (B8715161) with a yield of 78%. researchgate.net While this technique primarily targets the α-position, achieving the specific 2,2,4-trichloro substitution pattern on butanal through direct chlorination of the parent aldehyde would require subsequent chlorination at the γ-position, a process that can be complicated by the formation of isomeric byproducts. The reaction conditions must be carefully managed to prevent radical chlorination, often by shielding the reaction from light. researchgate.net
| Starting Aldehyde | Product | Yield (%) |
|---|---|---|
| Propanal | 2,2-Dichloropropanal | 90 |
| Butanal | 2,2-Dichlorobutanal | 78 |
| Pentanal | 2,2-Dichloropentanal | 78 |
| 3-Methylbutanal | 2,2-Dichloro-3-methylbutanal | 90 |
Organocatalytic Approaches to α-Chlorination of Aldehydes relevant to 2,2,4-Trichlorobutanal Synthesis
Organocatalysis has emerged as a powerful tool for the enantioselective α-chlorination of aldehydes. nih.govorganic-chemistry.org This strategy typically employs chiral secondary amines, such as proline derivatives or imidazolidinones, to activate the aldehyde substrate through the formation of a nucleophilic enamine intermediate. nih.govorganic-chemistry.org This enamine then reacts with an electrophilic chlorine source, like N-chlorosuccinimide (NCS), to introduce a chlorine atom at the α-position with high enantioselectivity. organic-chemistry.orgorganic-chemistry.org
The synthesis of this compound could theoretically utilize this methodology by starting with 4-chlorobutanal (B1267710). A sequential, organocatalyzed double α-chlorination could then install the two chlorine atoms at the C-2 position. Research has demonstrated high yields and enantioselectivities for the mono-α-chlorination of various aldehydes using catalysts like (2R,5R)-diphenylpyrrolidine. organic-chemistry.org This approach offers a pathway to chiral chlorinated building blocks. organic-chemistry.org
| Aldehyde | Catalyst | Chlorine Source | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Octanal | Imidazolidinone derivative | Perchlorinated quinone | 91 | 92 |
| 3-Methylbutanal | (2R,5R)-diphenylpyrrolidine | NCS | 86 | 94 |
| Butanal | L-proline amide | NCS | 85 | 80 |
Precursor-Based Synthesis and Functional Group Transformations Leading to this compound
Synthesizing this compound from precursors that already contain some of the required structural features is often a more direct and efficient strategy. This approach allows for greater control over the final substitution pattern.
Routes from Chlorinated Butanols (e.g., 4-chlorobutanol)
A highly effective route to this compound starts from 4-chlorobutanol. researchgate.net This precursor already possesses the chlorine atom at the C-4 position. The synthesis is accomplished by the chlorination of 4-chlorobutanol in the presence of dimethylformamide, which facilitates both the oxidation of the primary alcohol to an aldehyde and the dichlorination at the α-position. This one-pot reaction provides the target this compound in a 69% isolated yield. researchgate.net The starting material, 4-chlorobutanol, is readily accessible from the reaction of tetrahydrofuran (B95107) with hydrogen chloride. uoanbar.edu.iqgoogle.comscribd.com
Conversion of Other Halogenated Alkanones and Alkanals to Trichlorobutanal
The conversion of other halogenated carbonyl compounds can also serve as a pathway to this compound, although this often involves more complex transformations. The α-halogenation of ketones and aldehydes is a fundamental reaction in organic synthesis, proceeding through enol or enolate intermediates. wikipedia.orglibretexts.org Under acidic conditions, halogenation typically occurs at the more substituted α-carbon, while basic conditions favor the less substituted position. wikipedia.org
A potential, though less direct, route could involve the Favorskii rearrangement of a suitable α-haloketone. libretexts.org For instance, a highly chlorinated cyclic ketone could be envisioned to undergo ring contraction to form a cyclopentanecarboxylic acid derivative, which would then require several subsequent steps of chain cleavage and functional group manipulation to yield the target butanal structure. However, such multi-step conversions are generally less efficient than the more direct precursor-based methods.
Novel and Green Chemistry Pathways in this compound Production
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govijfmr.com In the context of this compound synthesis, this involves exploring safer reagents, catalytic methods, and energy-efficient conditions.
Organocatalysis, as described in section 2.1.2, represents a greener alternative to traditional metal-based catalysts, as it avoids the use of toxic heavy metals. nih.gov The use of recyclable catalysts and benign solvents further enhances the environmental profile of these methods. organic-chemistry.org
Another avenue for green synthesis is the development of flow chemistry processes. nih.gov Performing chlorinations in a continuous flow reactor can improve safety by minimizing the volume of hazardous reagents at any given time and can enhance reaction control, potentially leading to higher yields and purities. acsgcipr.org
Furthermore, electrosynthesis offers a promising green alternative for the oxidation step required in converting chlorinated butanols to butanals. rsc.org Electrochemical methods can replace traditional oxidizing agents, which often produce stoichiometric amounts of toxic waste, with clean electrical energy. A tandem electrochemical-chemical catalysis system could potentially be designed to oxidize a precursor like 4-chloro-2,2-dichlorobutanol to this compound, minimizing waste in line with green chemistry principles. rsc.org
Exploration of Eco-Compatible Procedures and Catalytic Systems
The development of environmentally benign synthetic routes is a cornerstone of modern green chemistry. For the synthesis of this compound, this involves the exploration of catalytic systems that minimize waste, avoid hazardous reagents, and operate under milder conditions. Key areas of investigation include organocatalysis, photocatalysis, and the use of robust inorganic catalysts like polyoxometalates.
Organocatalytic α-Chlorination:
A promising eco-friendly approach for the introduction of chlorine atoms at the α-position of aldehydes is through organocatalysis. This methodology avoids the use of toxic heavy metals and often proceeds with high selectivity. For the synthesis of a dichlorinated compound like this compound, a stepwise or controlled dichlorination would be necessary.
Research has demonstrated the direct and enantioselective α-chlorination of various aldehydes using N-chlorosuccinimide (NCS) as the chlorine source, catalyzed by chiral secondary amines such as derivatives of proline and diphenylpyrrolidine. nih.govorganic-chemistry.orgorganic-chemistry.org These reactions proceed via an enamine intermediate, which then reacts with the electrophilic chlorine source. While many studies focus on monochlorination, the principles can be extended to dichlorination by controlling the stoichiometry of the chlorinating agent and reaction conditions. For a substrate like 4-chlorobutanal, selective dichlorination at the C2 position would be the target. The use of inexpensive and readily available organocatalysts and the mild reaction conditions make this a highly attractive green alternative. organic-chemistry.org
Photocatalytic Chlorination:
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. digitellinc.com This technique utilizes light energy to drive chemical reactions, often with high efficiency and selectivity under ambient conditions. For the synthesis of this compound, photocatalytic methods could be employed for the selective chlorination of the aliphatic chain. While traditional radical chlorination can be unselective, photocatalysis offers a more controlled approach. The reaction can be initiated by a photocatalyst that, upon light absorption, can activate a chlorine source to generate chlorine radicals in a controlled manner. This allows for more selective C-H bond functionalization.
Polyoxometalate (POM) Catalyzed Oxidations:
Polyoxometalates are a class of inorganic metal-oxygen clusters that have shown remarkable catalytic activity in a variety of oxidation reactions. Their properties can be tuned by altering their composition, making them versatile catalysts. In the context of synthesizing this compound, a potential green route could involve the selective oxidation of a corresponding polychlorinated alkane. POMs are known to catalyze the oxidation of alkanes with molecular oxygen, often with aldehydes as co-reducing agents. elsevierpure.com Furthermore, POM-based catalysts have been developed for the selective oxidation of olefins to aldehydes and the oxidation of alcohols. researchgate.netnih.gov A synthetic strategy could therefore involve the catalytic oxidation of a suitable precursor, minimizing the use of stoichiometric and often hazardous oxidizing agents.
Table 1: Comparison of Eco-Compatible Catalytic Systems for Reactions Relevant to this compound Synthesis This table presents representative data from studies on analogous substrates to illustrate the potential of these methods for the synthesis of this compound.
| Catalytic System | Substrate Type | Chlorinating/Oxidizing Agent | Key Reaction Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|---|
| (2R,5R)-Diphenylpyrrolidine | Aliphatic Aldehyde | N-Chlorosuccinimide (NCS) | DCE, Room Temp, 2h | 99 | Up to 95% ee (for monochlorination) | nih.govorganic-chemistry.org |
| Visible Light Photocatalysis | Aliphatic Hydrocarbon | Various Chlorine Sources | Acetonitrile, Visible Light | - | Site-selective C-H chlorination | digitellinc.com |
| α-H5PV2Mo10O40 (POM) | Alkane | Molecular Oxygen | With aldehyde as co-reductant | - | Selective for ketone formation | elsevierpure.com |
| POM-based Iron Catalyst | Olefin | - | Mild Conditions | High | Selective to Aldehydes/Ketones | researchgate.net |
Flow Chemistry and Continuous Manufacturing Principles in Halogenated Aldehyde Synthesis
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch manufacturing, particularly for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters. mt.com The synthesis of halogenated aldehydes like this compound is an ideal candidate for the application of these principles, leading to enhanced safety, improved product quality, and greater scalability. rsc.org
Enhanced Safety and Control:
Halogenation reactions, especially chlorinations, are often highly exothermic and can lead to thermal runaways in large-scale batch reactors. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat dissipation, enabling precise temperature control and preventing the formation of hotspots. rsc.org This is crucial for controlling the selectivity of chlorination and minimizing the formation of over-chlorinated byproducts. Furthermore, the small reactor volumes in continuous flow systems mean that only a small amount of hazardous material is reacting at any given time, significantly reducing the risks associated with handling toxic and corrosive reagents like chlorine gas. mt.comrsc.org
In-situ Generation of Reagents:
A key advantage of flow chemistry is the ability to generate unstable or hazardous reagents in-situ and use them immediately in the subsequent reaction step. For the synthesis of this compound, elemental chlorine can be generated on-demand in a flow system by reacting hydrochloric acid with an oxidant like sodium hypochlorite. rsc.orgvapourtec.com This eliminates the need to store large quantities of chlorine gas, a significant safety hazard. The generated chlorine can then be directly mixed with the substrate stream in a subsequent reactor module.
Multi-step Continuous Synthesis:
The synthesis of this compound likely involves multiple synthetic steps. Continuous flow processing allows for the integration of several reaction and purification steps into a single, uninterrupted process. umontreal.carsc.orgnih.gov For instance, the chlorination of a precursor could be followed by an in-line quench, liquid-liquid extraction, and solvent switch, all within a closed and automated system. This "end-to-end" synthesis approach minimizes manual handling, reduces waste, and can significantly shorten production times. The modular nature of flow chemistry setups allows for flexibility in designing and optimizing such multi-step sequences. rsc.org
Table 2: Conceptual Design for a Continuous Flow Synthesis of this compound This table outlines a hypothetical multi-step continuous flow process, with parameters extrapolated from literature on similar transformations.
| Module | Operation | Key Parameters | Anticipated Advantages | Reference Principle |
|---|---|---|---|---|
| 1: Reagent Feed | Pumping of 4-chlorobutanal and chlorinating agent solution | Precise flow rate control (e.g., 0.1-10 mL/min) | Stoichiometric accuracy, reproducibility | mt.com |
| 2: Chlorination Reactor | Mixing and reaction in a microreactor or packed-bed reactor | Controlled temperature (e.g., 20-80 °C), short residence time (e.g., 1-10 min) | Enhanced heat transfer, improved selectivity, safety | rsc.org |
| 3: In-line Quench | Introduction of a quenching solution (e.g., sodium thiosulfate) | Rapid mixing to stop the reaction | Prevention of over-reaction and byproduct formation | umontreal.ca |
| 4: Liquid-Liquid Separation | Phase separation using a membrane-based separator | Continuous separation of aqueous and organic phases | Automated workup, reduced solvent use | rsc.org |
| 5: Product Collection | Continuous collection of the purified organic phase | - | High throughput, potential for in-line analysis | nih.gov |
Elucidation of Reactivity and Reaction Mechanisms of 2,2,4 Trichlorobutanal
Nucleophilic Additions to the Carbonyl Group of 2,2,4-Trichlorobutanal
Nucleophilic addition reactions are fundamental to the chemistry of carbonyl compounds, and this compound is no exception. wikipedia.org The carbonyl carbon in this compound is particularly electrophilic due to the inductive effect of the two α-chlorine atoms, making it readily attacked by nucleophiles. This enhanced reactivity allows for a variety of addition reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
While specific studies on stereoselective and enantioselective additions of alkynes to this compound are not extensively documented in the provided search results, the principles of such reactions with α,α-dichlorinated aldehydes are well-established. The presence of two chlorine atoms at the α-position significantly influences the stereochemical outcome of nucleophilic additions.
The addition of nucleophiles to α-chloroaldehydes can exhibit unexpected stereoselectivity. For instance, Mukaiyama aldol (B89426) additions to α-chloroaldehydes have shown 1,2-syn selectivity, particularly with sterically hindered nucleophiles. diva-portal.org This stereochemical preference can be explained by models such as the Felkin-Anh model, which considers the steric and electronic effects of the substituents on the chiral center. nih.govnih.gov The chlorine atoms, being electronegative and sterically demanding, play a crucial role in directing the incoming nucleophile to a specific face of the carbonyl group.
In the context of this compound, the two α-chlorine atoms would be expected to exert a strong influence on the facial selectivity of nucleophilic attack. The development of catalytic asymmetric methods for the addition of alkynes to such aldehydes would be a valuable synthetic tool for accessing chiral building blocks.
Condensation reactions are a cornerstone of carbonyl chemistry, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecules.
Aldol and Knoevenagel Condensations: The high reactivity of the carbonyl group in this compound makes it a suitable substrate for Aldol and Knoevenagel-type condensation reactions. In an Aldol condensation, an enolate ion would add to the electrophilic carbonyl carbon of this compound. The Knoevenagel condensation involves the reaction of this compound with active methylene (B1212753) compounds in the presence of a base.
Derivative Formation: this compound readily forms derivatives with various nucleophiles. For example, its reaction with primary alkylamines leads to the formation of N-alkyl-3,3-dichloro-2-hydroxypyrrolidines. researchgate.net With aqueous ammonia (B1221849), it initially forms a hemiaminal. researchgate.net These reactions highlight the propensity of the aldehyde to undergo cyclization reactions with bifunctional nucleophiles.
The table below summarizes some of the known condensation and derivative formation reactions of this compound.
| Reactant | Product | Reaction Type |
|---|---|---|
| Primary Alkylamines | N-alkyl-3,3-dichloro-2-hydroxypyrrolidines | Condensation/Cyclization |
| Aqueous Ammonia | Hemiaminal | Nucleophilic Addition |
In the presence of water, aldehydes exist in equilibrium with their corresponding geminal diols (hydrates). For this compound, the electron-withdrawing effect of the chlorine atoms is expected to shift the equilibrium towards the hydrate (B1144303) form.
Similarly, in the presence of alcohols and an acid catalyst, this compound will form hemiacetals and subsequently acetals. The formation of cyclic acetals or hemiacetals can occur if the alcohol is part of the same molecule or if a diol is used. For instance, treatment of the hydrate or hemiacetals of this compound with a base can lead to the formation of 3,3-dichloro-2-hydroxytetrahydrofuran or its 2-alkoxy derivatives. researchgate.net
Electrophilic Reactions and Substitutions on this compound
While the carbonyl group itself is electrophilic, the rest of the this compound molecule can undergo electrophilic reactions under certain conditions.
The α-protons of aldehydes are acidic and can be removed by a base to form an enolate, which can then react with electrophiles. However, in this compound, there are no α-protons, as both have been replaced by chlorine atoms. Therefore, further halogenation at the α-position via an enolate mechanism is not possible.
Halogenation of aldehydes can also occur under acidic conditions via an enol intermediate. While less common for aldehydes than for ketones, this pathway could potentially lead to further substitution if any enolizable protons were present.
It is important to note that radical halogenation of the alkane chain is a possibility under UV light or at high temperatures. libretexts.org This could lead to substitution at the β- or γ-positions, although such reactions are often less selective.
Oxidation and Reduction Pathways of this compound
The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents. youtube.com Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions would convert this compound to 2,2,4-trichlorobutanoic acid. researchgate.net Milder oxidizing agents can also be employed.
Reduction: The reduction of this compound would yield 2,2,4-trichlorobutan-1-ol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). sioc-journal.cn Catalytic hydrogenation could also be employed.
The table below provides a summary of the expected products from the oxidation and reduction of this compound.
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxidation | KMnO₄ or K₂Cr₂O₇/H⁺ | 2,2,4-Trichlorobutanoic acid |
| Reduction | NaBH₄ or LiAlH₄ | 2,2,4-Trichlorobutan-1-ol |
Selective Oxidation to Corresponding Carboxylic Acids
The selective oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. In the case of this compound, the primary objective is the conversion of the aldehyde functional group to a carboxylic acid moiety to form 2,2,4-trichlorobutanoic acid, without affecting the carbon-chlorine bonds. The presence of chlorine atoms on the alkyl chain, particularly the two chlorine atoms at the α-position, influences the reactivity of the aldehyde group.
Mild oxidizing agents are generally preferred for this transformation to avoid potential side reactions, such as dehydrohalogenation or other rearrangements. While a variety of reagents are known for the oxidation of aldehydes, including potassium permanganate (KMnO4) and Jones reagent (CrO3/H2SO4), these strong oxidants can be too harsh for a substrate with multiple halogen atoms. chemguide.co.uklibretexts.org
More suitable reagents for the selective oxidation of halogenated aldehydes include those that operate under neutral or mildly acidic conditions. One common and effective method for the oxidation of aldehydes to carboxylic acids is the use of sodium chlorite (NaClO2) in the presence of a chlorine scavenger, such as 2-methyl-2-butene, in a buffered solution. This method is known for its high chemoselectivity for the aldehyde group.
Another approach involves the use of hydrogen peroxide. For instance, the chlorination of some aldehydes followed by oxidation in the presence of H2O2 has been shown to yield the corresponding chloro-acids. researchgate.net Biocatalytic methods employing aldehyde dehydrogenases (ALDHs) also offer a highly chemoselective route for the aerobic oxidation of aldehydes to carboxylic acids under mild conditions. nih.gov
| Oxidizing Agent/System | Conditions | Product | Notes |
| Sodium Chlorite (NaClO2) / 2-Methyl-2-butene | Buffered solution (e.g., NaH2PO4) | 2,2,4-Trichlorobutanoic acid | High chemoselectivity for the aldehyde group. |
| Hydrogen Peroxide (H2O2) | May require a catalyst | 2,2,4-Trichlorobutanoic acid | A green and sustainable oxidizing agent. rsc.org |
| Aldehyde Dehydrogenase (ALDH) | Biocatalytic, aerobic | 2,2,4-Trichlorobutanoic acid | High chemo- and regio-selectivity under mild conditions. nih.gov |
| Potassium Dichromate(VI) (K2Cr2O7) / H+ | Acidic conditions | 2,2,4-Trichlorobutanoic acid | A strong oxidizing agent; care must be taken to avoid side reactions. chemguide.co.uk |
Controlled Reduction to Alcohols
The controlled reduction of this compound to its corresponding primary alcohol, 2,2,4-trichlorobutanol, requires a reducing agent that selectively reduces the aldehyde group without affecting the carbon-chlorine bonds. Hydride-based reagents are commonly employed for this purpose.
Sodium borohydride (NaBH4) is a particularly suitable reagent for this transformation. masterorganicchemistry.com It is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones to alcohols. commonorganicchemistry.comlibretexts.org Its chemoselectivity allows for the reduction of the carbonyl group in the presence of less reactive functional groups, and it is generally not reactive enough to cleave carbon-halogen bonds under standard conditions. wikipedia.org The reaction is typically carried out in a protic solvent such as methanol or ethanol. libretexts.org
The mechanism of reduction by sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an alkoxide intermediate, which is then protonated by the solvent to yield the primary alcohol.
Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent and can also reduce aldehydes to primary alcohols. britannica.com However, its higher reactivity increases the risk of undesired side reactions, including potential reduction of the carbon-chlorine bonds. Therefore, for a controlled and selective reduction of this compound, sodium borohydride is the preferred reagent.
| Reducing Agent | Solvent | Product | Key Features |
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | 2,2,4-Trichlorobutanol | Mild, chemoselective, does not typically reduce C-Cl bonds. masterorganicchemistry.comcommonorganicchemistry.com |
| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF | 2,2,4-Trichlorobutanol | Powerful reducing agent, less chemoselective. britannica.com |
| Catalytic Hydrogenation (H2/Catalyst) | Various | 2,2,4-Trichlorobutanol | Can be used, but may also lead to dehalogenation depending on the catalyst and conditions. |
Rearrangement Reactions and Intramolecular Cyclizations Involving this compound
Due to the presence of multiple reactive sites, including the aldehyde carbonyl group and the chlorine atoms, this compound has the potential to undergo various rearrangement and intramolecular cyclization reactions. The specific reaction pathway is often dictated by the reaction conditions, such as the presence of a strong acid or base.
While specific examples of rearrangement reactions involving this compound are not extensively documented in the literature, analogous transformations of similar halogenated aldehydes suggest potential pathways. For instance, under strongly basic conditions, a Favorskii-type rearrangement could potentially occur, although this is more commonly observed with α-haloketones.
Intramolecular cyclization is a more plausible reaction pathway, particularly in the presence of a nucleophile that can react with the aldehyde and subsequently displace one of the chlorine atoms. For example, treatment with a base could lead to the formation of an enolate, which could then undergo an intramolecular nucleophilic substitution to form a cyclopropane derivative. However, the formation of five- and six-membered rings is generally more favorable.
Mechanistic Investigations of this compound Transformations (e.g., for pyrrolidine (B122466) synthesis)
One of the most significant applications of γ-haloaldehydes, such as this compound, is in the synthesis of heterocyclic compounds. The synthesis of pyrrolidines, a five-membered nitrogen-containing heterocycle, from this compound and a primary amine provides a clear example of its utility and the underlying reaction mechanism.
The reaction proceeds through a well-established sequence of steps:
Imine Formation: The primary amine initially reacts with the aldehyde group of this compound in a nucleophilic addition-elimination reaction to form an imine (or Schiff base). This reaction is often catalyzed by a mild acid.
Intramolecular Nucleophilic Substitution (Cyclization): The nitrogen atom of the imine, being nucleophilic, can then attack the carbon atom bearing the chlorine at the 4-position in an intramolecular S_N2 reaction. This step results in the formation of a five-membered ring, which is a pyrrolidine derivative. The two chlorine atoms at the 2-position remain in the product.
Deprotonation: A base, which can be another molecule of the primary amine, removes the proton from the nitrogen atom, yielding the final, neutral 2,2-dichloro-2-(chloromethyl)pyrrolidine derivative.
This transformation highlights the dual reactivity of this compound, where both the aldehyde group and the γ-chloro substituent play crucial roles in the construction of the heterocyclic ring system.
Applications of 2,2,4 Trichlorobutanal in Complex Organic Synthesis
2,2,4-Trichlorobutanal as a Versatile Building Block for Heterocyclic Compounds
This compound has demonstrated significant utility as a precursor for the synthesis of various heterocyclic compounds. Its carbon backbone and reactive sites are well-suited for cyclization reactions, leading to the formation of stable ring systems containing nitrogen, oxygen, and potentially sulfur, although the latter is less documented.
The reaction of this compound with nitrogen-based nucleophiles provides a direct route to several important nitrogen-containing heterocycles.
Pyrrolidines and Pyrroles: The reaction of this compound with ammonia (B1221849) and primary alkylamines is a key method for synthesizing substituted pyrrolidine (B122466) and pyrroline (B1223166) derivatives. researchgate.net For instance, treatment of this compound with aqueous ammonia first yields a hemiaminal, which subsequently cyclizes to form 3,3-dichloro-Δ¹-pyrroline. researchgate.net When primary alkylamines are used, the reaction proceeds rapidly to afford N-alkyl-3,3-dichloro-2-hydroxypyrrolidines. researchgate.net These dichloropyrrolidines are valuable synthetic intermediates.
Further research has shown that imines derived from this compound can undergo indium(III)-catalyzed cascade reactions with terminal alkynes. This transformation provides a pathway to 2-alkynyl-3,3-dichloropyrrolidines, which can then be converted to 3-chloropyrroles through a base-induced monodechlorination process.
Pyridines: The utility of chlorinated aldehydes extends to the synthesis of pyridine (B92270) rings. An efficient method has been reported for the synthesis of 2,3-dichloro-5-substituted pyridines, which starts from the adducts of 2,2-dichloroaldehydes, such as those related to this compound. researchgate.net
| Reactant(s) | Reagents and Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|
| This compound | Aqueous Ammonia | 3,3-dichloro-Δ¹-pyrroline | Not specified | researchgate.net |
| This compound, Primary Alkylamines | Rapid reaction | N-alkyl-3,3-dichloro-2-hydroxypyrrolidines | Not specified | researchgate.net |
| N-propyl-(2,2,4-trichloro-1-butylidene)amine, Phenylacetylene | In(OTf)₃ (25 mol%), DCM, 50 °C | 3,3-dichloro-2-(phenylethynyl)-1-propylpyrrolidine | 78% |
Oxygen Heterocycles: The synthesis of oxygen-containing heterocycles from this compound has been successfully demonstrated. Treating the hydrate (B1144303) or hemiacetal forms of this compound with a base leads to the formation of 3,3-dichloro-2-hydroxytetrahydrofuran or its 2-alkoxy derivatives, respectively. researchgate.net This intramolecular cyclization offers a direct route to substituted tetrahydrofuran (B95107) rings, which are common structural motifs in many natural products and biologically active compounds.
Sulfur Heterocycles: While the synthesis of nitrogen and oxygen heterocycles from this compound is established, its application in the direct construction of sulfur-containing heterocycles such as thiophenes or thiazoles is not extensively reported in the reviewed scientific literature. General methods for synthesizing sulfur heterocycles often involve precursors like α-halocarbonyl compounds, thioamides, or elemental sulfur, but specific examples starting from this compound are scarce. encyclopedia.pubresearchgate.netorganic-chemistry.org
Role of this compound in the Synthesis of Agrochemical Intermediates
This compound and its derivatives serve as intermediates in the synthesis of compounds for the agrochemical industry. evitachem.com The presence of the trichlorinated butane (B89635) backbone is a feature found in several classes of pesticides. For instance, the oxidation of this compound can yield 2,2,4-trichlorobutanoic acid, a type of chlorinated carboxylic acid that has been explored for herbicidal applications. evitachem.comlookchem.com
Furthermore, derivatives of this aldehyde are precursors to potent fungicides. A notable example is the use of 3-phenyl-2,2,4-trichlorobutanols (derived from the corresponding butanal) as starting materials for novel pyrrole (B145914) derivatives. google.com Specifically, these compounds can be converted into 3-chloro-1-formyl-4-phenylpyrroles, which have been identified as effective agricultural and horticultural germicides. google.com This highlights the role of the this compound scaffold in building the core structures of active agrochemical agents. Research has also pointed to the potential antimicrobial and antifungal properties of compounds derived from this compound itself. evitachem.com
Utilization in Polymer Chemistry as a Functional Monomer or Crosslinker Precursor
The application of this compound in polymer chemistry, either as a functional monomer for polymerization or as a precursor for crosslinking agents, is not well-documented in the available scientific literature. While chlorinated compounds and aldehydes can, in principle, be involved in polymerization reactions, specific studies detailing the use of this compound for these purposes are not prominent. researchgate.netgoogle.com General polymer chemistry literature discusses the use of various functional monomers and crosslinkers, but this compound is not cited as a common example. pergan.comspecialchem.com
Contributions to Material Science via Derivatives of this compound
The derivatives of this compound, particularly the heterocyclic compounds synthesized from it, represent classes of molecules that are foundational to material science. Heterocycles like pyrroles and pyridines can be polymerized to form conductive polymers or used as ligands in the synthesis of advanced materials. However, specific research focusing on material science applications stemming directly from derivatives of this compound is limited in the reviewed literature. The potential exists for its derivatives to be explored in areas such as functional polymers or specialized organic materials, but dedicated studies in this domain are not widely reported.
Advanced Analytical Methodologies for 2,2,4 Trichlorobutanal
Chromatographic Techniques for Separation and Quantification
Chromatography is essential for isolating 2,2,4-Trichlorobutanal from complex matrices and for its precise quantification. Gas and liquid chromatography are the primary techniques utilized for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. longdom.org It offers high sensitivity and selectivity, making it ideal for detecting trace amounts of the compound in environmental or industrial samples. researchgate.netnih.gov
The methodology involves injecting the sample into the GC system, where it is vaporized. The volatile components are then separated based on their boiling points and interaction with the stationary phase of the GC column. nih.gov For thermally labile compounds, specific techniques can be employed to reduce the temperatures needed for elution. scispec.co.th As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative data. msu.edu To enhance sensitivity for trace analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, which focuses on specific ion fragments characteristic of the target analyte, thereby increasing the signal-to-noise ratio. chromatographyonline.commdpi.com
Table 1: Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| GC System | Agilent 7890B or similar | Provides separation of volatile compounds. |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column suitable for a wide range of organic compounds. |
| Injector | Split/Splitless | Allows for both high and trace concentration analysis. |
| Oven Program | Initial: 50°C, hold 2 min; Ramp: 10°C/min to 250°C, hold 5 min | Optimized temperature gradient to separate analytes based on volatility. |
| Carrier Gas | Helium at 1.0 mL/min | Inert gas to carry the sample through the column. |
| MS System | Quadrupole Mass Spectrometer | Detects and identifies compounds by mass. |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization method for creating reproducible fragmentation patterns. unl.edu |
| Scan Mode | Full Scan (m/z 40-400) and/or SIM | Full scan for identification; SIM for quantification of target ions. |
| Transfer Line Temp | 280°C | Ensures analytes remain in the gas phase when entering the MS. |
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV, Electrochemical)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are non-volatile or thermally unstable. vscht.cz While this compound itself lacks a strong UV chromophore, which can limit the sensitivity of standard UV detection, derivatization techniques can be employed to attach a UV-absorbing molecule to the analyte, enhancing its detectability. nih.govdtic.mil However, advanced detection methods can offer sensitive analysis without derivatization.
UV Detection: A UV/VIS detector is a common and versatile detector for HPLC. bjbms.org Its effectiveness for this compound depends on the aldehyde functional group's weak n→π* transition in the UV region. While not ideal for trace analysis without derivatization, it can be suitable for higher concentrations. nih.govbjbms.org
Electrochemical Detection (ECD): For compounds that can be oxidized or reduced, electrochemical detection offers exceptional sensitivity and selectivity. lcms.cz The aldehyde group in this compound is electrochemically active and can be detected by oxidation at a working electrode. bjbms.organtecscientific.com This makes HPLC-ECD a highly suitable method for quantifying trace levels of the compound, often achieving detection limits in the picomolar range. lcms.czlcms.cz The selectivity of ECD helps to minimize interferences from complex sample matrices. bjbms.org
Table 2: Example HPLC-ECD Conditions for Aldehyde Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| HPLC System | Standard HPLC with isocratic or gradient pump | Separation based on polarity. |
| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture with supporting electrolyte (e.g., KCl) | Elutes compounds from the column. dphen1.com |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Detector | Electrochemical Detector (Amperometric) | Highly sensitive detection of electroactive species. |
| Working Electrode | Glassy Carbon Electrode | Provides a wide potential window for oxidation. |
| Applied Potential | Optimized potential (e.g., +0.8 V vs. Ag/AgCl) | Potential at which the aldehyde is efficiently oxidized. |
| Injection Volume | 10-20 µL | Volume of sample introduced for analysis. |
Spectroscopic Characterization and Structural Elucidation of this compound and Derivatives
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and for identifying any related derivatives formed during synthesis or degradation. d-nb.info
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. nih.gov By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms within the this compound molecule can be determined.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. libretexts.org For this compound (Cl₂CH-CH(CHO)-CH₂Cl), distinct signals are expected for the aldehyde proton, the methine proton at C2, the methylene (B1212753) protons at C4, and the methine proton at C2. The electronegative chlorine atoms will cause significant downfield shifts for adjacent protons. docbrown.info
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. sigmaaldrich.com Key signals would include the carbonyl carbon of the aldehyde group, which is expected to resonate at a very downfield position (~200 ppm), and the carbons bonded to chlorine, which will also be deshielded. vulcanchem.comhmdb.ca
Table 3: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | ¹H NMR (ppm, predicted) | ¹³C NMR (ppm, predicted) | Multiplicity (¹H NMR) |
|---|---|---|---|
| -CHO | 9.5 - 9.7 | 195 - 205 | Doublet |
| -CH(Cl)₂ | 5.8 - 6.2 | 75 - 85 | Doublet |
| -CH(CHO)- | 4.0 - 4.5 | 55 - 65 | Multiplet |
| -CH₂Cl | 3.6 - 4.0 | 45 - 55 | Multiplet |
Note: These are estimated values. Actual shifts depend on the solvent and experimental conditions. sigmaaldrich.com
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. vscht.cz
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. For this compound, a strong, characteristic absorption band for the C=O stretch of the aldehyde group is expected. Other key absorptions include C-H stretching and bending, and C-Cl stretching vibrations. docbrown.info
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.govspectroscopyonline.com While the C=O bond gives a signal in Raman spectra, non-polar bonds often produce stronger signals than in IR. The C-Cl bonds in this compound would be expected to show distinct Raman activity. libretexts.org
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Vibration Type |
|---|---|---|---|
| C-H (aldehyde) | 2850-2750 (two bands) | 2850-2750 | Stretching |
| C=O (aldehyde) | 1740-1720 (strong) | 1740-1720 (moderate) | Stretching |
| C-H (alkane) | 2960-2850 | 2960-2850 | Stretching |
| C-Cl | 800-600 (strong) | 800-600 (strong) | Stretching |
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry provides the molecular weight and, through analysis of fragmentation patterns, valuable structural information. whitman.edu When this compound is analyzed by MS (often via GC-MS), it undergoes ionization and fragmentation.
The fragmentation of aldehydes is well-characterized. A primary fragmentation pathway is α-cleavage, the breaking of the bond adjacent to the carbonyl group. libretexts.org Another common fragmentation is the McLafferty rearrangement if a gamma-hydrogen is available. For this compound, the most distinctive feature in the mass spectrum will be the isotopic pattern caused by the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks (e.g., M+, M+2, M+4, M+6) for the molecular ion and any chlorine-containing fragments, which is a powerful tool for confirming the presence and number of chlorine atoms in the molecule or its fragments. whitman.edu
Table 5: Potential Mass Fragments of this compound and their Isotopic Significance
| Fragment Ion (m/z for ³⁵Cl isotopes) | Proposed Structure | Fragmentation Pathway |
|---|---|---|
| 174/176/178/180 | [C₄H₅Cl₃O]⁺ | Molecular Ion (M⁺) |
| 145/147/149 | [C₃H₄Cl₃]⁺ | Loss of -CHO group (α-cleavage) |
| 111/113 | [C₂H₂Cl₂O]⁺ | Cleavage of C2-C3 bond |
| 83/85 | [CHCl₂]⁺ | Cleavage and rearrangement |
| 49/51 | [CH₂Cl]⁺ | Cleavage of C3-C4 bond |
Development of Advanced Detection and Quantification Methods
The accurate detection and quantification of chlorinated aldehydes such as this compound are critical due to their potential environmental and health implications. Traditional analytical methods, while reliable, can be time-consuming and require sophisticated laboratory equipment. Consequently, significant research has been directed towards developing advanced, rapid, and highly sensitive analytical methodologies. These efforts have largely focused on two key areas: the development of novel sensor technologies and the optimization of derivatization strategies to enhance the performance of established techniques like gas chromatography (GC).
Electrochemical and Optical Sensor Development for Chlorinated Aldehydes
Recent advancements in sensor technology offer promising alternatives for the real-time, on-site monitoring of hazardous aldehydes. These sensors are broadly categorized into electrochemical and optical types, each employing distinct principles for detection.
Electrochemical Sensors
Electrochemical sensors detect analytes through electrochemical reactions, measuring changes in current, potential, or impedance. frontiersin.org For aldehyde detection, these sensors often utilize enzymatic reactions or direct oxidation/reduction at a modified electrode surface. nih.govmdpi.com
Working Principle: A common approach involves the use of aldehyde dehydrogenase (ALDH), an enzyme that catalyzes the oxidation of aldehydes to their corresponding carboxylic acids. This reaction involves the reduction of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The resulting NADH can then be electrochemically oxidized at the electrode surface, generating a measurable current that is proportional to the aldehyde concentration. nih.gov
Sensor Fabrication: To enhance sensitivity and selectivity, electrode surfaces are often modified with nanomaterials like carbon nanofibers (CNF) or metal nanoparticles. nih.govmdpi.com These materials increase the electrode's active surface area and can have an electrocatalytic effect on the oxidation of NADH. nih.gov Mediators, such as Meldola Blue-Ni complexes, can be incorporated to facilitate faster electron transfer between NADH and the electrode, allowing for detection at lower potentials and improving sensor stability. nih.gov
Application to Chlorinated Aldehydes: While much of the research focuses on common aldehydes like formaldehyde (B43269) or benzaldehyde, the broad substrate specificity of enzymes like ALDH suggests applicability to chlorinated aldehydes. nih.govnih.gov The electron-withdrawing nature of chlorine atoms in this compound could influence its reactivity and, consequently, the sensor's response, necessitating specific calibration. Challenges in adapting these sensors for gas-phase detection include the efficient collection and concentration of gaseous analytes onto the sensor surface. nih.govrsc.org
Optical Sensors
Optical chemosensors have gained significant attention due to their high sensitivity, selectivity, and potential for miniaturization. nih.govrsc.org These sensors rely on a change in optical properties—such as color (colorimetric) or fluorescence (fluorometric)—upon interaction with the target analyte. rsc.org
Sensing Mechanisms: The most common mechanism for aldehyde detection is the aldimine condensation reaction, where an amine group on a sensor molecule reacts with the aldehyde's carbonyl group to form an imine (Schiff base). nih.govrsc.org This reaction alters the electronic structure of the sensor molecule, leading to a visible change in its absorption or fluorescence spectrum. nih.gov Other reaction-based mechanisms include the Hantzsch reaction and the aza-Cope rearrangement. nih.govrsc.org
Material Design: A wide array of materials are used, from simple organic dyes and pH indicators to complex porphyrin-based compounds and functionalized nanomaterials. rsc.orgmdpi.com The choice of material and substrate is crucial for determining the sensor's performance, including its detection limit and selectivity. rsc.org For instance, porphyrins are valued for their strong optical properties and stability, making them suitable for fabricating solid-state sensor films. mdpi.com
Performance and Challenges: Optical sensors can achieve very low detection limits, often in the parts-per-billion (ppb) range. rsc.org However, like electrochemical sensors, they can face challenges with selectivity, as many sensor molecules can react with a broad range of aldehydes. nih.govmdpi.com Developing sensors that can specifically distinguish chlorinated aldehydes from other volatile organic compounds remains an active area of research.
Table 1: Comparison of Advanced Sensor Technologies for Aldehyde Detection
| Sensor Type | Detection Principle | Typical Materials | Advantages | Challenges for Chlorinated Aldehydes |
|---|---|---|---|---|
| Electrochemical | Amperometric or potentiometric measurement of a redox reaction (e.g., enzymatic oxidation). nih.gov | Modified electrodes (carbon nanofibers, metal nanoparticles), enzymes (aldehyde dehydrogenase), mediators (Meldola Blue). nih.govmdpi.com | High sensitivity, good for aqueous samples, potential for continuous monitoring. nih.govmdpi.com | Interference from other redox-active species, enzyme stability, adaptation to gas-phase detection. rsc.org |
| Optical (Colorimetric/Fluorometric) | Change in absorbance or fluorescence upon chemical reaction (e.g., aldimine condensation). nih.govrsc.org | Organic dyes, pH indicators, porphyrins, functionalized polymers. rsc.orgmdpi.com | High sensitivity (ppb levels), rapid response, potential for visual detection, cost-effective. nih.govrsc.org | Selectivity against other aldehydes and VOCs, humidity effects, photostability of reagents. nih.govmdpi.com |
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification technique used to convert an analyte into a product (a derivative) with properties that are better suited for a given analytical method. scribd.com For chlorinated aldehydes like this compound, derivatization is primarily employed to improve volatility, thermal stability, and detectability for analysis by gas chromatography (GC), often coupled with mass spectrometry (GC-MS). nih.govgcms.cz
Pentafluorobenzyl Oxime (PFBO) Derivatization
One of the most effective and widely used derivatization strategies for aldehydes involves reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). scientificlabs.co.ukchemicalbook.com This reagent reacts with the carbonyl group of the aldehyde to form a pentafluorobenzyl oxime (PFBO) derivative. sigmaaldrich.com
Reaction: The reaction is a nucleophilic addition of the hydroxylamine (B1172632) to the aldehyde's carbonyl carbon, followed by dehydration to form the stable oxime derivative. sigmaaldrich.com This process effectively caps (B75204) the reactive aldehyde functional group. scribd.com
Enhanced Performance: The resulting PFBO derivative offers several analytical advantages:
Improved Chromatographic Behavior: The derivative is more volatile and thermally stable than the parent aldehyde, leading to better peak shape and resolution in GC analysis. scribd.comsigmaaldrich.com
Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive to electron capture detection (ECD), a common GC detector. scribd.comlibretexts.org When using GC-MS, analysis in negative ion chemical ionization (NICI) mode provides significantly higher sensitivity compared to positive ion methods. nih.govnih.gov The derivative produces a characteristic and abundant fragment ion at m/z 181, corresponding to the pentafluorobenzyl cation, which is useful for quantification. researchgate.net
Versatility: PFBHA reacts quantitatively with a wide range of aldehydes and ketones, making it a versatile reagent for screening carbonyl-containing compounds. chemicalbook.comsigmaaldrich.comfishersci.com
Other Derivatization Approaches
While PFBHA is predominant, other derivatization methods can be applied to aldehydes.
Acylation and Alkylation: These general techniques involve reacting active hydrogens (such as those in alcohols or amines) but can also be adapted for other functional groups. scribd.comgcms.cz For instance, alkylation can convert carboxylic acids into more volatile esters. libretexts.org While less common for aldehydes directly, these methods are a cornerstone of derivatization chemistry. gcms.czresearchgate.net
Silylation: This involves replacing active hydrogen atoms with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Silylation reduces polarity and hydrogen bonding, thereby increasing the volatility and thermal stability of the compound. scribd.comgcms.cz It is highly effective for compounds with hydroxyl, carboxyl, or amine groups. gcms.cz
Reaction with 2,4-Dinitrophenylhydrazine (DNPH): This is a classical method for detecting aldehydes and ketones, forming 2,4-dinitrophenylhydrazone derivatives. libretexts.orgnih.gov These derivatives are typically colored solids and are most often analyzed by high-performance liquid chromatography (HPLC) with UV detection. nih.gov However, PFBHA is often preferred for GC analysis due to the superior thermal stability and sensitivity of its derivatives. sigmaaldrich.com
Table 2: Key Derivatization Reagents for Aldehyde Analysis
| Derivatization Reagent | Abbreviation | Derivative Formed | Primary Analytical Technique | Key Advantages |
|---|---|---|---|---|
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | PFBHA | Pentafluorobenzyl oxime (PFBO) | GC-ECD, GC-MS (NICI) | Excellent volatility and thermal stability; extremely high sensitivity with ECD and NICI-MS. nih.govsigmaaldrich.com |
| 2,4-Dinitrophenylhydrazine | DNPH | 2,4-Dinitrophenylhydrazone | HPLC-UV | Forms colored derivatives suitable for UV detection; well-established method. nih.gov |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether/ester | GC-FID, GC-MS | Highly versatile for various functional groups; increases volatility and thermal stability. gcms.czthermofisher.com |
| Heptafluorobutyric anhydride | HFBA | Heptafluorobutyrylamide/ester | GC-ECD, GC-MS | Forms stable derivatives with high ECD response, suitable for trace analysis. gcms.cz |
Lack of Scientific Data Precludes Detailed Environmental Analysis of this compound
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the environmental occurrence, fate, and degradation of the chemical compound this compound. Despite targeted searches for its formation mechanisms, presence in various environmental compartments, and breakdown pathways, specific research findings and detailed data on this particular compound are largely absent from public databases and scientific publications.
Similarly, investigations into the environmental distribution and transport of this compound were unfruitful. There is a lack of monitoring data on its occurrence in aquatic and terrestrial systems, such as rivers, lakes, soil, or sediment. Without such data, it is impossible to assess its prevalence, potential for accumulation, or transport within these environments. Furthermore, information regarding its atmospheric presence and potential for long-range transport is also missing. The volatility and atmospheric chemistry of a compound determine its potential to be transported far from its source, but these properties have not been documented for this compound.
Finally, the degradation pathways of this compound in the environment remain uncharacterized. The environmental persistence of a chemical is determined by its susceptibility to various degradation processes, including biodegradation by microorganisms, hydrolysis (reaction with water), and photodegradation (breakdown by sunlight). While general principles of the degradation of chlorinated hydrocarbons exist, specific studies on the rates and products of this compound degradation under different environmental conditions could not be located.
Due to the absence of specific research on this compound, it is not possible to provide a detailed and scientifically accurate account as requested. The creation of data tables and a thorough discussion of its environmental behavior would require empirical data that is not currently present in the accessible scientific literature.
Environmental Occurrence, Fate, and Degradation of 2,2,4 Trichlorobutanal
Degradation Pathways of 2,2,4-Trichlorobutanal in the Environment
Biodegradation by Microorganisms
The biodegradation of chlorinated aliphatic compounds is a critical process in their environmental removal. Microorganisms have evolved various enzymatic mechanisms to break down these often-recalcitrant molecules. For a compound like this compound, several microbial degradation pathways can be postulated.
Under aerobic conditions, microorganisms can utilize chlorinated alkanes and related compounds as a source of carbon and energy. researchgate.net The initial steps often involve oxidative or hydrolytic dehalogenation. Oxidative attacks are typically mediated by monooxygenase or dioxygenase enzymes, which can hydroxylate the carbon backbone, leading to the expulsion of a chloride ion and the formation of an alcohol. This alcohol can be further oxidized to an aldehyde and then a carboxylic acid, which can enter central metabolic pathways. researchgate.net Given that this compound is already an aldehyde, microbial oxidation could potentially convert it to 2,2,4-trichlorobutanoic acid.
Another key aerobic mechanism is hydrolytic dehalogenation, catalyzed by haloalkane dehalogenases. These enzymes cleave the carbon-chlorine bond, replacing the chlorine with a hydroxyl group from water. nih.gov This process could sequentially remove the chlorine atoms from the butanal chain.
Under anaerobic conditions, the primary biodegradation mechanism for highly chlorinated compounds is reductive dechlorination (also known as halorespiration). tpsgc-pwgsc.gc.cafrtr.gov In this process, the chlorinated compound serves as an electron acceptor. Microorganisms, particularly species from genera like Dehalococcoides, transfer electrons to the chlorinated compound, resulting in the replacement of a chlorine atom with a hydrogen atom. epa.govresearchgate.net This process would sequentially reduce this compound to dichlorobutanals, monochlorobutanals, and finally butanal. Because highly chlorinated compounds are more readily reduced, reductive dechlorination is often the first step in the complete mineralization of such molecules, with subsequent aerobic degradation of the less chlorinated daughter products. researchgate.net
Table 1: Potential Microbial Degradation Pathways for this compound This table is illustrative and based on general mechanisms for chlorinated aliphatic compounds.
| Condition | Primary Mechanism | Key Enzymes (Examples) | Potential Transformation Products |
| Aerobic | Oxidative Dechlorination | Monooxygenases, Dioxygenases | 2,2,4-Trichlorobutanoic acid, Dichloro-hydroxy-butanals |
| Hydrolytic Dehalogenation | Haloalkane Dehalogenases | Dichloro-hydroxy-butanals, Chloro-dihydroxy-butanals | |
| Anaerobic | Reductive Dechlorination | Reductive Dehalogenases | Dichlorobutanals, Monochlorobutanals, Butanal |
Chemical Transformation and Redox Processes
Chemical transformations in soil and water are heavily influenced by the oxidation-reduction (redox) potential of the environment. Redox reactions involve the transfer of electrons, with oxidation being the loss of electrons and reduction being the gain of electrons.
In oxidizing (aerobic) environments , which are rich in electron acceptors like oxygen, chlorinated aliphatic compounds are generally persistent unless biodegraded. The aldehyde group in this compound could be oxidized to a carboxylic acid group, forming 2,2,4-trichlorobutanoic acid.
In reducing (anoxic or anaerobic) environments , such as saturated soils, sediments, and oxygen-depleted groundwater, chemical reduction becomes a more important transformation pathway. Abiotic reductive dechlorination can occur in the presence of reduced inorganic species, such as ferrous iron (Fe(II)) associated with mineral surfaces. frtr.gov Similar to microbial reductive dechlorination, this process involves the replacement of chlorine atoms with hydrogen, leading to less chlorinated, and often less toxic, daughter products. tpsgc-pwgsc.gc.ca For this compound, this would result in a stepwise dechlorination, potentially forming various isomers of dichloro- and monochlorobutanal.
Bioaccumulation and Biotransformation Potential in Ecosystems (excluding human data)
Bioaccumulation Potential: Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and concentrated in its tissues at levels higher than the surrounding medium. A key predictor for the bioaccumulation potential of an organic compound is its octanol-water partition coefficient (Kow), often expressed as log Kow. A high log Kow value (typically >3) suggests a compound is lipophilic (fat-soluble) and more likely to accumulate in the fatty tissues of organisms.
While specific experimental data for this compound is unavailable, the bioaccumulation potential of short-chain chlorinated compounds generally increases with the degree of chlorination and carbon chain length, as these factors increase lipophilicity. mdpi.commdpi.com However, the presence of the polar aldehyde group in this compound would likely increase its water solubility and lower its Kow compared to a corresponding chlorinated alkane, potentially reducing its bioaccumulation potential. Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the log Kow and bioconcentration factor (BCF) for chemicals where experimental data is lacking. aftonchemical.comnih.gov Without a measured or reliably predicted log Kow, the bioaccumulation potential remains speculative.
Biotransformation Potential: Biotransformation refers to the metabolic processes within an organism that chemically alter a foreign substance (xenobiotic). These processes generally aim to make the substance more water-soluble to facilitate its excretion. Biotransformation occurs in two main phases:
Phase I Reactions: Introduce or expose functional groups (e.g., -OH, -COOH) through oxidation, reduction, or hydrolysis. For this compound, organisms could potentially oxidize the aldehyde group to a carboxylic acid or reduce it to an alcohol. Dechlorination reactions can also occur as part of Phase I metabolism. mdpi.com
Phase II Reactions: Involve conjugation, where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the functional group created in Phase I. This process significantly increases the water solubility and facilitates the elimination of the compound from the organism.
The ability of an organism to biotransform this compound would be a critical factor in mitigating its potential for bioaccumulation. mdpi.com If the compound is readily metabolized and excreted, its concentration in tissues will remain low. Conversely, if it is resistant to biotransformation, it would have a higher potential to bioaccumulate, assuming it is readily taken up from the environment.
Computational and Theoretical Insights into this compound Currently Limited in Public Research
A thorough review of available scientific literature reveals a significant gap in dedicated computational and theoretical studies for the chemical compound this compound. While the methodologies for such analyses are well-established in theoretical and computational chemistry, specific research applying these techniques to this compound appears to be limited or not publicly documented.
Consequently, a detailed article focusing solely on the computational and theoretical studies of this compound, as outlined in the requested structure, cannot be generated at this time due to the absence of specific research findings, data, and analysis for this particular compound.
The requested sections and subsections require in-depth information that can only be obtained through specific computational chemistry research on this compound. These studies would involve:
Computational and Theoretical Studies of 2,2,4 Trichlorobutanal
Electronic Properties and Reactivity Prediction:Understanding the chemical behavior of 2,2,4-trichlorobutanal would require analysis of its electronic characteristics.
Computational Elucidation of Reaction Mechanisms:Detailed computational studies are necessary to map out the step-by-step pathways of reactions involving this compound, including the identification of transition states and intermediates.
Without published research focusing on this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further computational research dedicated to this specific compound is needed to provide the necessary data for such an analysis.
Spectroscopic Property Prediction and Interpretation (e.g., theoretical NMR, IR)
Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering insights into the molecular structure and electronic environment of compounds like this compound. By employing theoretical models, it is possible to simulate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the analysis of experimental data or serve as a reference where empirical data is unavailable.
Theoretical ¹H and ¹³C NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. Theoretical predictions of NMR spectra are typically achieved through methods such as Density Functional Theory (DFT), which can calculate the magnetic shielding of each nucleus. researchgate.net These shielding tensors are then converted into chemical shifts (δ), which are characteristic of the electronic environment of the nuclei.
For this compound, the predicted ¹H and ¹³C NMR chemical shifts are influenced by the presence of electronegative chlorine atoms and the aldehyde functional group. These groups deshield adjacent nuclei, causing their resonance signals to appear at higher chemical shifts (downfield).
Predicted ¹H NMR Data:
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three chemically non-equivalent sets of protons.
Aldehydic Proton (H-1): The proton attached to the carbonyl carbon is significantly deshielded and is expected to appear as a singlet in the far downfield region of the spectrum.
Methylene (B1212753) Protons (H-3): These protons are adjacent to a chiral center (C-4) and are therefore diastereotopic. This would typically result in two separate signals, each split by the adjacent methine proton. However, for simplicity in this prediction, they are treated as a single multiplet. They are deshielded by the adjacent chlorine atom.
Methine Proton (H-4): This proton is attached to the carbon bearing a chlorine atom and is adjacent to the methylene group, leading to a multiplet.
Interactive Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-1 (Aldehyde) | 9.5 - 9.7 | Singlet (s) |
| H-3 (CH₂) | 3.0 - 3.4 | Doublet of Doublets (dd) |
| H-4 (CH) | 4.4 - 4.6 | Triplet (t) |
Predicted ¹³C NMR Data:
The predicted ¹³C NMR spectrum of this compound would display four signals, one for each carbon atom in the molecule. The chemical shifts are heavily influenced by the attached functional groups.
Carbonyl Carbon (C-1): The aldehyde carbonyl carbon is the most deshielded carbon and appears at a very high chemical shift.
Dichlorinated Carbon (C-2): The carbon atom bonded to two chlorine atoms is also significantly deshielded.
Methylene Carbon (C-3): This carbon is influenced by the adjacent chlorine atom at C-4.
Monochlorinated Carbon (C-4): The carbon bonded to one chlorine atom is less deshielded than C-2 but more so than a standard alkane carbon.
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (CHO) | 188 - 192 |
| C-2 (CCl₂) | 85 - 90 |
| C-3 (CH₂) | 50 - 55 |
| C-4 (CHCl) | 65 - 70 |
Theoretical Infrared (IR) Spectrum
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. libretexts.org Theoretical IR spectra can be calculated by computing the vibrational frequencies of a molecule's normal modes. These calculations can predict the positions and relative intensities of absorption bands. nepjol.info
For this compound, the key vibrational modes are associated with the C=O bond of the aldehyde, the C-H bonds, and the C-Cl bonds.
C=O Stretch: The carbonyl group of the aldehyde will produce a strong, sharp absorption band. Its frequency can be influenced by the electronegative chlorine atoms on the adjacent carbon.
C-H Stretch: The spectrum will show stretching vibrations for both the aldehydic C-H and the aliphatic C-H bonds. The aldehydic C-H stretch typically appears as two weak bands.
C-Cl Stretch: The carbon-chlorine stretching vibrations will appear in the fingerprint region of the spectrum. Given the presence of multiple C-Cl bonds in different environments, several absorption bands are expected in this region.
Interactive Table: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C=O (Aldehyde) | Stretch | 1730 - 1750 | Strong |
| C-H (Aldehyde) | Stretch | 2820 - 2850 and 2720 - 2750 | Medium to Weak |
| C-H (Aliphatic) | Stretch | 2950 - 3000 | Medium |
| C-Cl | Stretch | 600 - 800 | Medium to Strong |
These theoretical spectroscopic values provide a foundational understanding of the expected spectral characteristics of this compound. Experimental verification would be necessary to confirm these predictions.
Chemistry of Derivatives and Analogs of 2,2,4 Trichlorobutanal
Synthesis and Reactivity of Related Halogenated Butanals and Aldehydes
The synthesis of halogenated aldehydes can be achieved through various methods, often involving the direct halogenation of parent carbonyl compounds or the functionalization of precursors already containing halogen atoms.
Synthesis: One of the most common strategies for preparing α-halo aldehydes is the halogenation of the corresponding aldehyde under acidic or basic conditions. This reaction proceeds through an enol or enolate intermediate. For instance, the halogenation of 2-propanone has been studied extensively and demonstrates that the reaction rate is often independent of the halogen concentration, indicating that enol or enolate formation is the rate-determining step. libretexts.org Reagents such as elemental chlorine (Cl₂), bromine (Br₂), N-chlorosuccinimide (NCS), and sulfuryl chloride (SO₂Cl₂) are commonly employed. libretexts.orgresearchgate.net Another approach involves the deformylative halogenation of aldehydes to produce alkyl halides, a process that can be catalyzed by photoredox reactions using simple and inexpensive halogen sources. nih.gov
Reactivity: Halogenated aldehydes exhibit a rich and varied reactivity profile, largely dictated by the electron-withdrawing nature of the halogen substituents. The aldehyde functional group itself is characterized by the electrophilic carbonyl carbon and the weakly acidic α-hydrogens. wikipedia.org
Nucleophilic Addition: The presence of chlorine atoms, especially at the α-position (C2), enhances the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to attack by nucleophiles. Common nucleophilic addition reactions include the formation of hydrates, hemiacetals, and cyanohydrins. wikipedia.org For example, aldehydes react with water to form hydrates (gem-diols), and this equilibrium is often shifted toward the hydrate (B1144303) form when strong electron-withdrawing groups, like chlorine, are present, as seen in the stability of chloral (B1216628) hydrate. wikipedia.org
Oxidation and Reduction: The formyl group of an aldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. wikipedia.org These transformations are standard for all aldehydes, but the reaction conditions may need to be adjusted for halogenated substrates to avoid side reactions involving the carbon-halogen bonds.
Reactions Involving α-Hydrogens: Aldehydes with α-hydrogens can undergo reactions such as aldol (B89426) condensation. weebly.com However, the increased acidity of the α-hydrogen due to the inductive effect of the α-halogen can influence the reaction pathway. The halogen atom in an α-halo aldehyde is typically unreactive in SN1 reactions but highly reactive in SN2 displacement reactions. libretexts.org
Haloform Reaction: Methyl ketones and compounds that can be oxidized to methyl ketones undergo the haloform reaction in the presence of a base and a halogen. libretexts.org While not directly applicable to 2,2,4-trichlorobutanal, this reaction is a classic example of reactivity in α-halogenated carbonyl compounds. libretexts.org
The table below summarizes the typical reactions of halogenated aldehydes.
| Reaction Type | Reagent/Conditions | Product | Influence of Halogen |
| Nucleophilic Addition | H₂O | Hydrate (gem-diol) | Stabilizes the product through electron withdrawal. |
| ROH, H⁺ | Acetal | Enhances the electrophilicity of the carbonyl carbon. | |
| HCN | Cyanohydrin | Increases reaction rate due to enhanced electrophilicity. | |
| Oxidation | CrO₃, KMnO₄, etc. | Carboxylic Acid | Standard reaction; potential for side reactions. |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | Standard reaction; requires chemoselective conditions. |
| α-Substitution | Base, Electrophile | Substituted Aldehyde | Acidity of α-hydrogen is increased. |
| SN2 Displacement | Nucleophile | α-Substituted Aldehyde | Halogen at the α-position is highly reactive to displacement. libretexts.org |
Functionalized Derivatives of this compound in Synthetic Chemistry
The unique structural features of this compound—a reactive aldehyde group and multiple chlorine substituents—make it and its derivatives valuable intermediates in synthetic chemistry. The aldehyde can act as a linchpin in multicomponent reactions (MCRs) for the construction of complex molecular scaffolds, particularly heterocycles.
Functionalized aldehydes are key building blocks in the synthesis of a wide array of organic compounds. researchgate.net For instance, aldehydes are used in four-component reactions with α-ketoamides, amines, and β-nitroalkenes to produce highly functionalized 2,3-dihydro-4-nitropyrroles. nih.gov Similarly, the propargyl function, which can be introduced from propargyl alcohol, is a crucial component in 1,3-dipolar cycloaddition reactions for synthesizing triazole and isoxazole (B147169) derivatives. taylorfrancis.com
Derivatives of this compound could be employed in analogous transformations:
Heterocyclic Synthesis: The aldehyde group can condense with amines to form imines (Schiff bases), which are versatile intermediates. chemmethod.com These imines can then undergo cycloaddition or cyclization reactions. For example, condensation with a primary amine followed by reaction with an appropriate dienophile could lead to the synthesis of substituted piperidines or other nitrogen-containing heterocycles.
Multicomponent Reactions (MCRs): As a highly electrophilic aldehyde, this compound could be a potent component in MCRs like the Biginelli or Hantzsch reactions, leading to the rapid assembly of complex, chlorine-containing molecules. The synthesis of 1,2,4-triazole (B32235) derivatives often involves the condensation of an aldehyde with a suitable triazole precursor. chemmethod.commdpi.com
Asymmetric Synthesis: Chiral auxiliaries or catalysts can be used to direct the stereoselective addition of nucleophiles to the aldehyde group, enabling the asymmetric synthesis of complex chiral molecules. For example, the reaction of chiral 3-alkoxycyclobutanones with aldehydes is a known method for the asymmetric synthesis of 2,3-dihydro-4-pyranones. semanticscholar.org
The table below outlines potential synthetic applications for derivatives of this compound.
| Synthetic Application | Reaction Type | Potential Product |
| Heterocycle Synthesis | Condensation-Cyclization | Substituted Pyrroles, Triazoles, Pyranones |
| Multicomponent Reactions | Biginelli, Hantzsch, etc. | Dihydropyrimidinones, Dihydropyridines |
| Asymmetric Synthesis | Catalytic Asymmetric Addition | Chiral Alcohols, Amines |
| Functional Group Interconversion | Wittig Reaction | Chlorinated Alkenes |
Structure-Reactivity Relationships within Chlorinated Aldehyde Series
The relationship between the structure of a chlorinated aldehyde and its reactivity is governed by the number and position of the chlorine atoms. These atoms exert strong inductive and steric effects that modulate the properties of the aldehyde.
Electrophilicity of the Carbonyl Group: Chlorine is a highly electronegative atom, and its presence on the alkyl chain withdraws electron density via the inductive effect (-I effect). This effect is strongest when the chlorine is at the α-position (C2) and diminishes with distance (β-position at C3, γ-position at C4).
α-Chlorination: Aldehydes with chlorine at the C2 position, such as 2-chlorobutanal, exhibit a significantly more electrophilic carbonyl carbon compared to non-chlorinated butanal. This leads to faster rates of nucleophilic addition. In this compound, the two α-chlorine atoms strongly enhance this effect.
γ-Chlorination: A chlorine atom at the C4 position, as in 4-chlorobutanal (B1267710), has a weaker inductive effect on the carbonyl group. However, it opens up the possibility of intramolecular reactions, such as the formation of cyclic hemiacetals (e.g., tetrahydrofuran (B95107) derivatives).
Acidity of α-Hydrogens: The electron-withdrawing effect of α-chlorine atoms stabilizes the conjugate base (enolate) formed upon deprotonation of an α-hydrogen. This increases the acidity of the α-hydrogen, making enolate formation easier under basic conditions. wikipedia.org Aldehydes lacking α-hydrogens, such as chloral (trichloroacetaldehyde), cannot form enolates and may instead undergo reactions like the Cannizzaro reaction in the presence of a strong base. weebly.com this compound has no α-hydrogens and would be expected to undergo similar reactions.
Hard and Soft Acid-Base (HSAB) Theory: The reactivity of aldehydes can be profiled using HSAB theory. Saturated aldehydes are typically considered "hard" electrophiles, reacting preferentially with "hard" nucleophiles like amines. nih.gov The introduction of chlorine atoms can modify the electronic character, but α,α-dichloroaldehydes generally retain their hard electrophile character, favoring 1,2-addition reactions at the carbonyl carbon. nih.gov In contrast, α,β-unsaturated aldehydes are "soft" electrophiles, susceptible to conjugate (1,4) addition by soft nucleophiles. nih.gov
The following table compares the expected reactivity trends based on the position of chlorine substitution.
| Compound | Position of Chlorine(s) | Effect on Carbonyl Electrophilicity | Effect on α-Hydrogen Acidity | Key Reactivity Feature |
| Butanal | None | Baseline | Baseline | Standard aldehyde reactivity (e.g., aldol) |
| 2-Chlorobutanal | α | Significantly Increased | Significantly Increased | Enhanced nucleophilic addition; facile enolization |
| 4-Chlorobutanal | γ | Moderately Increased | No α-hydrogens | Potential for intramolecular cyclization |
| This compound | α, α, γ | Strongly Increased | No α-hydrogens | High susceptibility to nucleophilic addition; Cannizzaro-type reactions possible |
Future Directions and Emerging Research Gaps for 2,2,4 Trichlorobutanal
Unexplored Synthetic Routes and Green Methodologies
The synthesis of 2,2,4-trichlorobutanal is not well-documented in current chemical literature, indicating a primary research gap. Future investigations should focus on developing efficient, selective, and sustainable methods for its preparation.
Unexplored Synthetic Routes: Conventional synthesis of chlorinated aldehydes often involves the direct chlorination of the parent aldehyde. organic-chemistry.org Research could explore the controlled chlorination of butanal or its derivatives. A significant challenge lies in achieving regioselectivity to introduce chlorine atoms at the 2- and 4-positions without over-chlorination or side reactions. Alternative strategies, such as the hydroformylation of chlorinated alkenes or the oxidation of corresponding chlorinated alcohols, remain unexplored avenues that could offer different selectivity and yield profiles. A historic method for preparing 4-chlorobutanal (B1267710) involved the oxidation of tetramethylenechlorhydrin, suggesting that pathways starting from functionalized C4 building blocks could be viable. louisville.edu
Green Methodologies: Modern synthetic chemistry emphasizes sustainability. mdpi.com Future work on this compound should prioritize green chemistry principles. This includes exploring catalytic methods that avoid stoichiometric, hazardous reagents. Organocatalysis, for instance, has proven effective for the enantioselective α-chlorination of other aldehydes and could be adapted for this target. nih.govacs.orgnih.gov The use of greener solvents, such as water or bio-based solvents, and energy-efficient reaction conditions, like electrochemical synthesis, represent important areas for development. rsc.org A comparative analysis of potential green synthesis strategies is presented in Table 1.
Table 1: Potential Green Synthesis Strategies for this compound
| Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Organocatalytic Chlorination | High enantioselectivity, metal-free, mild conditions. | Catalyst design for controlling polychlorination; catalyst recovery and reuse. |
| Electrochemical Synthesis | Use of electricity as a clean reagent, reduced waste. rsc.org | Electrode material selection, controlling selectivity, optimizing reaction conditions (e.g., current density). |
| Biocatalytic Routes | High selectivity, biodegradable catalysts (enzymes), mild aqueous conditions. | Identifying or engineering suitable enzymes; substrate scope and scalability. |
| Flow Chemistry | Enhanced safety for handling hazardous reagents, improved process control, easy scalability. | Reactor design, optimization of flow parameters (residence time, temperature), integration with purification. |
Novel Applications in Catalysis and Advanced Materials
The bifunctional nature of this compound suggests it could serve as a versatile building block in catalysis and materials science, yet no applications have been reported.
Catalysis: The aldehyde functional group can be used to synthesize ligands for transition metal catalysts. By incorporating the trichlorinated butyl backbone, novel ligands with unique steric and electronic properties could be developed. These properties might influence the activity and selectivity of catalytic processes such as hydroformylation, hydrogenation, or cross-coupling reactions. Furthermore, the compound itself could potentially act as an organocatalyst, leveraging the electron-withdrawing effects of the chlorine atoms to modulate the reactivity of the aldehyde group.
Advanced Materials: In polymer science, aldehydes are used in the synthesis of resins and other polymers. This compound could be explored as a monomer or cross-linking agent. The presence of chlorine atoms would impart specific properties to the resulting polymer, such as flame retardancy, increased chemical resistance, and modified mechanical properties. Its potential use in creating functional polymers through techniques like addition or step-growth polymerization is an open field for research. sigmaaldrich.com The reactivity of the different chlorine atoms (alpha vs. gamma position) could also be exploited to create complex, functionalized polymer architectures. bath.ac.uknih.gov
Development of Highly Sensitive and Selective Analytical Techniques for Environmental Monitoring
As a chlorinated organic compound, this compound could be an environmental contaminant originating from industrial processes. However, there are no established analytical methods specifically designed for its detection and quantification in environmental matrices like water or soil.
The development of such methods is a critical research gap. Standard techniques for volatile organic compounds, such as gas chromatography (GC) coupled with mass spectrometry (GC/MS), would be a logical starting point. env.go.jp Challenges in developing these methods include achieving low detection limits, managing potential interferences from other chlorinated substances, and ensuring efficient extraction from complex samples.
Future research should focus on:
Optimizing Sample Preparation: Developing robust extraction and pre-concentration techniques like purge-and-trap or solid-phase microextraction (SPME) tailored for this compound.
High-Resolution Mass Spectrometry: Employing high-resolution MS to provide unambiguous identification and differentiation from isomeric compounds.
Derivatization Strategies: Creating derivatives of the aldehyde group to enhance detectability and chromatographic performance, a technique used for other aldehydes like chloral (B1216628). nih.gov
Novel Sensor Technologies: Exploring the design of chemical sensors, potentially based on optical or electrochemical principles, for rapid, in-field screening of this compound. mdpi.comresearchgate.netscentroid.com The development of selective recognition elements, such as molecularly imprinted polymers or specific antibodies, would be key to achieving high selectivity. mdpi.com
Table 2: Comparison of Potential Analytical Techniques for this compound
| Technique | Potential Sensitivity | Selectivity | Key Research Gap/Challenge |
|---|---|---|---|
| GC-MS | High (ppb-ppt) | High (with good chromatographic separation) | Method development and validation for specific matrices (water, soil). |
| GC-ECNI-MS | Very High | High for electrophilic compounds | Optimization of ionization conditions for this compound. |
| LC-MS (with derivatization) | High | High | Identification of a stable, high-yield derivatizing agent. |
| Chemical Sensors | Moderate to High | Variable (depends on recognition element) | Design and synthesis of a selective receptor for this compound. |
Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding
A fundamental understanding of the reactivity and properties of this compound is currently absent. Integrating computational chemistry with experimental studies would be a powerful approach to bridge this knowledge gap.
Computational Modeling: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict the compound's structural, electronic, and spectroscopic properties. mdpi.com Such studies can elucidate the conformational landscape, predict reaction pathways, and calculate transition state energies for its potential reactions, such as nucleophilic additions to the carbonyl group or substitution reactions at the chlorinated carbons. nih.gov This predictive power can guide the design of synthetic routes and experiments. nih.gov
Experimental Validation: Computational predictions must be validated through rigorous experimental work. This would involve:
Mechanistic Studies: Using kinetic studies and isotopic labeling to probe the mechanisms of its synthesis and subsequent reactions, similar to investigations on other chlorinated aldehydes. nih.gov
Spectroscopic Characterization: Detailed analysis using NMR, IR, and mass spectrometry to confirm its structure and the identity of any reaction products.
Reactivity Profiling: Systematically studying its reactions with various nucleophiles and electrophiles to build a comprehensive picture of its chemical behavior.
By combining theoretical calculations with empirical data, researchers can develop a robust understanding of this compound, accelerating the exploration of its synthetic utility and potential applications.
Q & A
Basic: How can researchers optimize the synthesis of 2,2,4-Trichlorobutanal to improve yield and purity?
Answer:
Synthesis optimization requires systematic variation of reaction parameters (temperature, solvent, catalyst) and monitoring via techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR). For chlorinated aldehydes, controlling stoichiometry of chlorinating agents (e.g., Cl2 or SOCl2) and reaction time is critical to minimize side products like polychlorinated derivatives . A fractional factorial design can identify key variables affecting yield. For purification, liquid-liquid extraction using solvents such as dichloromethane (common in residue analysis ) or recrystallization in non-polar solvents may enhance purity.
Basic: What spectroscopic methods are most effective for characterizing this compound?
Answer:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR can resolve the aldehyde proton (δ ~9-10 ppm) and chlorine-induced deshielding in adjacent carbons.
- IR : A strong C=O stretch (~1700 cm<sup>-1</sup>) confirms the aldehyde group, while C-Cl stretches appear at 550-750 cm<sup>-−1</sup> .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns, distinguishing isotopic clusters from chlorine atoms .
Advanced: How can researchers resolve contradictions in stability data for this compound under varying pH conditions?
Answer:
Contradictions often arise from differences in experimental setups. To address this:
Standardize Conditions : Use buffered solutions (e.g., citrate-phosphate buffers) across pH 2–12 and monitor degradation via HPLC .
Kinetic Studies : Track half-life (t1/2) at each pH and compare activation energy (Ea) using the Arrhenius equation.
Identify Degradants : LC-MS can detect breakdown products (e.g., trichlorobutanoic acid), clarifying degradation pathways .
Validate Methods : Cross-check results with differential scanning calorimetry (DSC) to assess thermal stability .
Advanced: What strategies mitigate solvent interference in quantifying this compound via chromatography?
Answer:
- Solvent Selection : Use low-UV-absorbing solvents like 2,2,4-trimethylpentane (HPLC grade ) or acetonitrile for reverse-phase HPLC.
- Column Optimization : A C18 column with 5 µm particles improves resolution for polar chlorinated compounds.
- Sample Preparation : Solid-phase extraction (SPE) with silica-based cartridges reduces matrix effects .
- Internal Standards : Deuterated analogs (e.g., D3-2,2,4-Trichlorobutanal) correct for recovery variability .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .
- Toxicity Data : Reference GHS Category 4 (oral toxicity) guidelines for emergency response .
Advanced: How can computational modeling predict the environmental fate of this compound?
Answer:
- QSAR Models : Estimate biodegradation rates using quantitative structure-activity relationships (e.g., EPI Suite ).
- Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments to identify persistent intermediates .
- Partition Coefficients : Calculate log<em>K</em>ow to predict bioaccumulation potential .
Basic: What are the key challenges in synthesizing enantiomerically pure this compound?
Answer:
Chlorination reactions often lack stereocontrol. Strategies include:
- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) to induce chirality during aldehyde formation .
- Chiral Resolution : Separate racemic mixtures via chiral column chromatography (e.g., Chiralpak AD-H) .
Advanced: How do researchers validate conflicting spectral assignments for this compound derivatives?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
